molecular formula C12H10F3N5OS B7787659 2-methyl-N'-(pyridine-2-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

2-methyl-N'-(pyridine-2-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

Cat. No.: B7787659
M. Wt: 329.30 g/mol
InChI Key: XACRVKFXGBOELJ-UHFFFAOYSA-N
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Description

2-methyl-N'-(pyridine-2-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are found in various pharmaceutical and industrial applications . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N'-(pyridine-2-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. The reaction can be carried out in toluene, promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), resulting in the formation of the desired amide through C–C bond cleavage . The reaction conditions are mild and metal-free, making it an attractive method for synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like iodine and TBHP. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N'-(pyridine-2-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and various reducing agents like sodium borohydride. The reactions are typically carried out in solvents like toluene or ethyl acetate, under controlled temperatures and atmospheric conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 2-methyl-N'-(pyridine-2-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyridine-containing molecules. Examples are:

Uniqueness

What sets 2-methyl-N'-(pyridine-2-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[[amino(pyridin-2-yl)methylidene]amino]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5OS/c1-6-18-9(12(13,14)15)8(22-6)11(21)20-19-10(16)7-4-2-3-5-17-7/h2-5H,1H3,(H2,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACRVKFXGBOELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NN=C(C2=CC=CC=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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